Magnesiumpotassiumaspartate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H14K3N3O12 |

|---|---|

Molecular Weight |

521.56 g/mol |

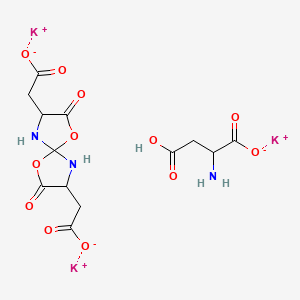

IUPAC Name |

tripotassium;2-amino-4-hydroxy-4-oxobutanoate;2-[3-(carboxylatomethyl)-2,7-dioxo-1,6-dioxa-4,9-diazaspiro[4.4]nonan-8-yl]acetate |

InChI |

InChI=1S/C9H10N2O8.C4H7NO4.3K/c12-5(13)1-3-7(16)18-9(10-3)11-4(2-6(14)15)8(17)19-9;5-2(4(8)9)1-3(6)7;;;/h3-4,10-11H,1-2H2,(H,12,13)(H,14,15);2H,1,5H2,(H,6,7)(H,8,9);;;/q;;3*+1/p-3 |

InChI Key |

VXGQQHJRUVYGEV-UHFFFAOYSA-K |

Canonical SMILES |

C(C1C(=O)OC2(N1)NC(C(=O)O2)CC(=O)[O-])C(=O)[O-].C(C(C(=O)[O-])N)C(=O)O.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Magnesium potassium aspartate mechanism of action in neurons

An In-depth Technical Guide to the Neuronal Mechanism of Action of Magnesium Potassium Aspartate

Executive Summary

Magnesium Potassium Aspartate is a combination of three critical components that exert a synergistic and multi-faceted influence on neuronal function. At its core, the mechanism of action is a modulation of neuronal excitability. Magnesium acts as a crucial voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor, preventing excessive calcium influx and subsequent excitotoxicity.[1][2] Potassium is fundamental in establishing and maintaining the neuronal resting membrane potential, a prerequisite for normal signaling and for the efficacy of magnesium's block.[3][4][5] L-Aspartate, an excitatory amino acid, serves as an agonist for the NMDA receptor, but its action is tightly regulated by the presence of the magnesium block.[6] This guide provides a detailed examination of these individual and combined actions, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism I: Magnesium as a Voltage-Dependent NMDA Receptor Antagonist

The primary role of magnesium in the central nervous system is the modulation of glutamatergic neurotransmission through its interaction with the NMDA receptor.[1]

1.1. The NMDA Receptor and the Magnesium Block

The NMDA receptor is an ionotropic glutamate receptor that, when activated, allows the influx of Na⁺ and, most critically, Ca²⁺ ions.[6] This calcium influx is a key trigger for intracellular signaling cascades responsible for synaptic plasticity, learning, and memory.[6][7]

However, the NMDA receptor's activation is unique. It requires the binding of both glutamate (or an agonist like aspartate) and a co-agonist (glycine or D-serine).[6] Crucially, even with both agonists bound, the channel is blocked at resting membrane potential (approx. -70 mV) by an extracellular magnesium ion (Mg²⁺) residing within the channel's pore.[6][8][9] This block is voltage-dependent. When the neuron is depolarized, typically by activation of nearby AMPA receptors causing Na⁺ influx, the positive shift in membrane potential repels the positively charged Mg²⁺ ion, expelling it from the pore and allowing ion conduction.[6][8][9]

This dual requirement of agonist binding and postsynaptic depolarization makes the NMDA receptor a "coincidence detector," firing only when presynaptic and postsynaptic activity are temporally linked.[6][8] Magnesium's role as a gatekeeper is therefore essential in preventing spurious receptor activation and protecting against the excitotoxic cell death that can result from excessive calcium influx.[1][2]

1.2. Signaling Pathway of NMDA Receptor Gating

Core Mechanism II: Potassium's Role in Neuronal Membrane Potential

Potassium ions (K⁺) are the primary determinants of the neuronal resting membrane potential (RMP). The stability of the RMP is critical for all aspects of neuronal function, from action potential generation to providing the necessary electrical state for the magnesium block of NMDA receptors to be effective.

2.1. Establishing the Resting Potential

The RMP of a typical neuron is approximately -70 mV. This negative potential is established and maintained by two key factors:

-

Concentration Gradient: The Na⁺/K⁺-ATPase pump actively transports three Na⁺ ions out of the cell for every two K⁺ ions it brings in.[10] This creates a steep concentration gradient, with K⁺ being highly concentrated inside the neuron (approx. 140 mM) and low outside (approx. 5 mM).[10]

-

Selective Permeability: The neuronal membrane at rest is more permeable to K⁺ than to other ions due to the presence of potassium "leak" channels.[4][11]

Driven by its concentration gradient, K⁺ leaks out of the cell, carrying positive charge with it. This efflux of positive ions leaves the inside of the cell with a net negative charge, establishing the resting membrane potential.[10][12] This potential stabilizes near the equilibrium potential for potassium (Eₖ), which is typically around -84 to -90 mV.[10] The synergistic action of magnesium and potassium is crucial; the stable negative potential maintained by potassium gradients ensures the NMDA receptor remains blocked by magnesium at rest.[13]

2.2. Diagram of Resting Membrane Potential Maintenance

Core Mechanism III: L-Aspartate as an Excitatory Agonist

L-Aspartic acid, or L-aspartate, is an excitatory amino acid neurotransmitter, similar to glutamate.[6] It functions as an agonist at the glutamate-binding site of NMDA receptors, contributing to the initiation of the excitatory signal.[6] While generally less potent than glutamate, its presence provides an excitatory drive that is then modulated by the mechanisms described above.[6]

The inclusion of an excitatory component (aspartate) with inhibitory-modulating components (magnesium and potassium) may seem counterintuitive. However, this combination allows for a fine-tuning of neuronal excitability. The system is primed for activation by aspartate, but the activation is contingent upon the stringent conditions required to relieve the magnesium block. This ensures that neuronal firing occurs only in response to significant, coordinated input, rather than low-level noise, thereby enhancing the signal-to-noise ratio of neurotransmission.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the mechanisms described.

Table 1: Properties of the NMDA Receptor

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Single Channel Conductance | ~50 pS | Represents the high capacity for ion flow when the channel is open. | [9] |

| Reversal Potential | ~0 mV | Indicates the channel is non-selective for cations (Na⁺, K⁺, Ca²⁺). | [9] |

| Mg²⁺ Block | Voltage-Dependent | Mg²⁺ blocks the channel at negative potentials and is relieved by depolarization. | [6][7] |

| Agonists | Glutamate, Aspartate | Required for channel activation. | [6] |

| Co-agonists | Glycine, D-Serine | Also required for channel activation. |[6] |

Table 2: Neuronal Potassium Ion Dynamics

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Extracellular [K⁺] | ~5 mM | Establishes the electrochemical gradient. | [10] |

| Intracellular [K⁺] | ~140 mM | Establishes the electrochemical gradient. | [10] |

| K⁺ Equilibrium Potential (Eₖ) | ~ -84 mV | The theoretical potential where K⁺ flux is zero; the resting potential approaches this value. | [10] |

| Resting Membrane Potential | ~ -70 mV | The baseline potential of the neuron, primarily set by K⁺ leak channels. |[11] |

Experimental Protocols: Whole-Cell Patch-Clamp Recording

The electrophysiological effects described are primarily investigated using the whole-cell patch-clamp technique. This method allows for the measurement and control of the membrane potential and the recording of ionic currents across the entire neuronal membrane.

Objective: To record NMDA receptor-mediated currents and observe the voltage-dependent magnesium block.

5.1. Materials and Solutions

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose. Continuously bubbled with 95% O₂/5% CO₂.[14]

-

Internal Pipette Solution (in mM): 130 K-Gluconate, 5 NaCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Na. pH adjusted to 7.3, osmolarity to ~290 mOsm.[14][15]

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass capillaries, pipette puller.

5.2. Detailed Methodology

-

Preparation: Neurons (from culture or acute brain slices) are placed in a recording chamber on the microscope stage and continuously perfused with aCSF at ~1.5 mL/min.[15][16]

-

Pipette Pulling: A borosilicate glass capillary is pulled to create a micropipette with a tip resistance of 3-7 MΩ when filled with the internal solution.[15][16]

-

Approaching the Cell: The pipette, filled with internal solution, is mounted on the micromanipulator. Positive pressure is applied to the pipette to keep its tip clean as it is lowered into the bath and approaches a target neuron.[17]

-

Gigaohm Seal Formation: Once the pipette tip touches the cell membrane, the positive pressure is released, and gentle suction is applied. This causes the membrane to seal tightly against the pipette tip, forming a high-resistance seal (>1 GΩ), which electrically isolates the patched membrane.[17]

-

Whole-Cell Configuration: A brief, strong pulse of suction is applied to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive continuity between the pipette interior and the cell cytoplasm.[17][18]

-

Recording:

-

Voltage-Clamp Mode: The amplifier holds the neuron's membrane potential at a commanded value. To study the Mg²⁺ block, the cell is held at various potentials (e.g., -80 mV, -40 mV, 0 mV, +40 mV) while NMDA is applied.

-

Data Acquisition: At negative potentials, little to no current will be observed due to the Mg²⁺ block. As the holding potential becomes more positive, an inward current (carried by Na⁺ and Ca²⁺) will appear and then decrease as the potential approaches the reversal potential (~0 mV), demonstrating the relief of the block.[8]

-

5.3. Experimental Workflow Diagram

References

- 1. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium channel - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. Neuronal excitability and potassium channels [medigraphic.com]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Membrane potential - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 3.2 Cells of the Nervous System - Psychology 2e | OpenStax [openstax.org]

- 13. BioTekna - Biomedical Technologies [biotekna.com]

- 14. Patch Clamp Protocol [labome.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 18. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability of Magnesium Potassium L-Aspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of magnesium potassium L-aspartate, a salt combining two essential minerals, magnesium and potassium, with the amino acid L-aspartic acid. This document synthesizes available scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to inform research and development in this area.

Introduction

Magnesium and potassium are crucial intracellular cations involved in numerous physiological processes, including nerve impulse conduction, muscle contraction, and normal heart rhythm.[1] L-aspartic acid, a non-essential amino acid, plays a role in the citric acid cycle and acts as a neurotransmitter. The combination of these three components in a single salt, magnesium potassium L-aspartate, is of interest for supplementation and therapeutic applications. The bioavailability of this compound, which is the fraction of the administered dose that reaches systemic circulation, is a critical factor in determining its efficacy. This guide delves into the specifics of its absorption and the methodologies used to assess it.

Quantitative Bioavailability Data

The bioavailability of magnesium from different salt forms varies, with organic salts generally showing better absorption than inorganic forms like magnesium oxide.[1][2] While specific pharmacokinetic data for the combined magnesium potassium L-aspartate salt is limited in publicly available literature, studies on closely related compounds provide valuable insights.

A key study by Mühlbauer et al. (1991) compared the bioavailability of magnesium-L-aspartate-hydrochloride with magnesium oxide in healthy volunteers. The primary endpoint for assessing absorption was the cumulative urinary magnesium excretion over a defined period.

Table 1: Cumulative Urinary Magnesium Excretion from Magnesium-L-Aspartate-HCl vs. Magnesium Oxide [3][4][5]

| Magnesium Salt | Dose | Mean Cumulative Urinary Magnesium Excretion (mEq/7 days) |

| Magnesium-L-Aspartate-HCl (Tablets) | 60 mEq/day | 15.3 ± 4.2 |

| 90 mEq/day | 22.8 ± 6.1 | |

| Magnesium-L-Aspartate-HCl (Granules) | 60 mEq/day | 16.1 ± 3.9 |

| 90 mEq/day | 24.5 ± 5.8 | |

| Magnesium Oxide (Capsules) | 60 mEq/day | 9.8 ± 3.5 |

| 90 mEq/day | 14.7 ± 4.9 |

Data presented as mean ± standard deviation.

The results indicate a significantly higher urinary excretion of magnesium following administration of magnesium-L-aspartate-HCl in both tablet and granule form compared to magnesium oxide, suggesting superior bioavailability.

While this study provides valuable comparative data, it does not offer a complete pharmacokinetic profile, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). A study on oral magnesium hydroxide reported a Cmax of 0.11 mmol/L, a Tmax of approximately 3 hours, and an AUC(0-24) of 92.3 mmol/L x min, providing a reference for the types of parameters that are critical in characterizing the full pharmacokinetic profile of magnesium supplements.[4][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioavailability studies. Below are outlines of key experimental protocols relevant to the assessment of magnesium potassium L-aspartate bioavailability.

In Vivo Human Bioavailability Study (Based on Mühlbauer et al., 1991)

-

Study Design: A parallel-group, open-label study.

-

Subjects: Healthy male and female volunteers, screened for normal renal function and electrolyte levels.

-

Procedure:

-

Control and Placebo Period: A one-week control period followed by a one-week placebo period to establish baseline urinary mineral excretion.

-

Treatment Periods: Subjects are randomized to receive one of the magnesium preparations at a low dose (e.g., 60 mEq/day) for one week, followed by a high dose (e.g., 90 mEq/day) for another week.

-

Diet: Subjects maintain their normal diet, with no specific dietary restrictions.

-

Sample Collection: 24-hour urine collections are performed on the last day of the control, placebo, and each treatment period. Blood samples may also be collected at specified time points to determine plasma mineral concentrations.

-

-

Analytical Methods:

-

Bioavailability Assessment: The primary endpoint is the cumulative urinary excretion of magnesium over 24 hours, corrected for baseline excretion during the placebo period.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for predicting intestinal drug and nutrient absorption.[8][9][10][11]

-

Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.[11]

-

Transport Experiment:

-

The Caco-2 monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound (magnesium potassium L-aspartate) is added to the apical (upper) chamber, representing the intestinal lumen.

-

Samples are taken from the basolateral (lower) chamber, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentrations of magnesium and potassium in the basolateral samples are quantified using analytical methods like ICP-MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Transport Mechanisms

The absorption of magnesium, potassium, and L-aspartate from the intestine involves specific transport proteins. Understanding these pathways is crucial for elucidating the bioavailability of the combined salt.

Magnesium absorption occurs through both paracellular (between cells) and transcellular (through cells) pathways. The transcellular route involves the transient receptor potential melastatin (TRPM6 and TRPM7) channels.

Potassium is primarily absorbed via passive diffusion through paracellular pathways, driven by the electrochemical gradient.

L-aspartate, being an amino acid, is transported across the apical membrane of intestinal epithelial cells by specific transporters. The solute carrier family 1 (SLC1) includes high-affinity glutamate and neutral amino acid transporters.[12][13] Specifically, the excitatory amino acid transporter 3 (EAAT3), also known as SLC1A1, is a sodium-dependent transporter that mediates the uptake of L-aspartate and L-glutamate.[12] The transport process is driven by the co-transport of sodium ions and a proton, with the counter-transport of a potassium ion.[12]

The interplay between the transport of L-aspartate and the absorption of magnesium and potassium from the combined salt is an area for further investigation. It is plausible that the transport of L-aspartate via SLC1A1 could influence the local electrochemical gradients, potentially affecting the paracellular transport of magnesium and potassium.

Visualizing Transport Mechanisms with Graphviz

The following DOT script generates a diagram illustrating the potential transport pathways of magnesium, potassium, and L-aspartate across an intestinal epithelial cell.

References

- 1. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Magnesium Oxide: Benefits, Side Effects, Dosage, and Interactions [healthline.com]

- 3. Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. method-validation-of-an-inductively-coupled-plasma-mass-spectrometry-icp-ms-assay-for-the-analysis-of-magnesium-copper-and-zinc-in-red-blood-cells - Ask this paper | Bohrium [bohrium.com]

- 8. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts | Springer Nature Experiments [experiments.springernature.com]

- 9. Magnesium transport from aqueous solutions across Caco-2 cells--an experimental model for intestinal bioavailability studies. Physiological considerations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomed.cas.cz [biomed.cas.cz]

- 11. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The SLC1 high-affinity glutamate and neutral amino acid transporter family | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. researchgate.net [researchgate.net]

Cellular uptake and transport of magnesium potassium aspartate

An In-depth Technical Guide on the Cellular Uptake and Transport of Magnesium Potassium Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of magnesium potassium aspartate. It details the roles of key transporters and channels, summarizes quantitative data on ion transport, and describes relevant experimental methodologies. The guide also explores the significant signaling pathways influenced by intracellular magnesium and potassium, offering insights for drug development and therapeutic applications.

Introduction

Magnesium and potassium are essential intracellular cations vital for numerous physiological processes, including enzymatic reactions, nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm.[1] Aspartate, an amino acid, not only participates in cellular metabolism but also plays a role in the transport of these crucial ions across the cell membrane. Magnesium potassium aspartate is often utilized in supplementation to address deficiencies and support cellular function. Understanding the cellular uptake and transport of this complex is paramount for researchers and drug development professionals aiming to modulate intracellular ion concentrations for therapeutic benefit.

Cellular Uptake and Transport Mechanisms

The cellular uptake of magnesium, potassium, and aspartate is a complex process mediated by a variety of transporters and channels. While the transport of each component is well-studied individually, their synergistic uptake is an area of ongoing research.

Magnesium Transport

Intracellular magnesium concentration is tightly regulated, with total cellular levels ranging from 17 to 20 mM in most mammalian cells.[2] The primary routes for magnesium influx are through ion channels, with the Transient Receptor Potential Melastatin (TRPM) family, particularly TRPM6 and TRPM7, being the most prominent.[2]

-

TRPM6 and TRPM7: These are channel-kinases permeable to several divalent cations, including Mg2+.[3] Their activity is regulated by intracellular magnesium levels, providing a feedback mechanism to maintain homeostasis.[4]

Potassium Transport

Potassium is the most abundant intracellular cation, and its concentration gradient across the cell membrane is crucial for establishing the cell's resting membrane potential.[5] The primary mechanism for maintaining this gradient is the Na+/K+-ATPase pump , which actively transports three sodium ions out of the cell in exchange for two potassium ions entering the cell, a process that requires ATP.[6][7]

-

Potassium Channels: A diverse family of potassium channels, including inward-rectifier and voltage-gated channels, facilitates the passive movement of potassium ions across the cell membrane, playing key roles in cellular excitability and signaling.[8][9]

Aspartate Transport and Synergistic Ion Uptake

Aspartate is transported into cells by the Solute Carrier Family 1 (SLC1) of excitatory amino acid transporters (EAATs).[2][10] These transporters are sodium-dependent and also co-transport protons and counter-transport potassium ions.[10] This mechanism provides a direct link for the synergistic uptake of potassium with aspartate.

Studies have shown that extracellular aspartate can stimulate the influx of both potassium and magnesium. The co-transport of K+ with aspartate via its carrier has been suggested, with extracellular K+ increasing the affinity of the transport system for aspartate.[9] While the direct co-transport of magnesium with aspartate via the same carrier is not as clearly defined, the increased uptake of magnesium in the presence of aspartate suggests a potential indirect mechanism or modulation of magnesium transporters.[9]

The malate-aspartate shuttle is a critical metabolic pathway for transferring reducing equivalents (NADH) across the inner mitochondrial membrane, and it involves the transport of aspartate and glutamate.[11][12] While this shuttle is primarily associated with mitochondrial transport, the transporters involved in the plasma membrane transport of aspartate belong to the same SLC1 family, highlighting the intricate connection between cellular metabolism and ion transport.

Quantitative Data on Ion Transport

| Transporter/Channel | Ion | Parameter | Value | Cell Type/Organism | Reference |

| TRPM7 | Mg2+ | IC50 for inhibition by free Mg2+ | 720 ± 79 µM | HEK-293 cells | [5] |

| TRPM7 | Mg2+ | IC50 for inhibition by Mg·ATP (at ~800 µM free Mg2+) | 2 ± 0.76 mM | HEK-293 cells | [5] |

| Na+/K+-ATPase | Na+, K+ | Stoichiometry | 3 Na+ out / 2 K+ in | Animal cells | [6] |

| SLC1A Transporters (EAATs) | Aspartate, Na+, H+, K+ | Stoichiometry | 1 Aspartate + 3 Na+ + 1 H+ in / 1 K+ out | Mammalian cells | [10] |

Table 1: Kinetic Parameters of Key Transporters and Channels.

| Cell Type | Ion | Intracellular Concentration (Free) | Extracellular Concentration | Reference |

| Mammalian cells | Mg2+ | 0.5 - 1.0 mM | 0.75 - 0.95 mmol/L (serum) | [1][2] |

| Platelets | Mg2+ | 450.05 µM (mean) | - | [13] |

| Animal cells | K+ | High | Low | [6] |

| Animal cells | Na+ | Low | High | [6] |

Table 2: Typical Intracellular and Extracellular Ion Concentrations.

Experimental Protocols

Measurement of Intracellular Magnesium Concentration using Mag-fura-2

This protocol describes the use of the fluorescent indicator Mag-fura-2 to measure intracellular free magnesium concentration.

Materials:

-

Mag-fura-2 AM (cell-permeant form)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Pluronic® F-127

-

Fluorescence microscope or plate reader with appropriate filter sets for ratiometric imaging (Ex/Em1 = 340/510 nm, Ex/Em2 = 380/510 nm)

-

Cells of interest cultured on coverslips or in microplates

Procedure:

-

Prepare a 2 to 5 mM stock solution of Mag-fura-2 AM in high-quality, anhydrous DMSO.

-

On the day of the experiment, prepare a 2 to 20 µM Mag-fura-2 AM working solution in your chosen buffer. This solution should also contain 0.04% Pluronic® F-127 to aid in dye solubilization. The final concentration of Mag-fura-2 AM should be optimized for your specific cell line (typically 4-5 µM).[14]

-

Load the cells with the dye. Replace the growth medium with the Mag-fura-2 AM working solution and incubate at 37°C for 30 to 60 minutes.[14]

-

Wash the cells. Replace the dye-containing solution with fresh buffer (e.g., HBSS) to remove extracellular dye. Anion transport inhibitors like probenecid (1 mM) can be included to prevent dye leakage.[15]

-

Acquire fluorescence data. Using a fluorescence microscope or plate reader, excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Calibration and Calculation. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular free magnesium concentration. This requires calibration using solutions of known magnesium concentrations.

Experimental Workflow for Intracellular Ion Measurement:

Workflow for measuring intracellular magnesium using Mag-fura-2.

Whole-Cell Patch-Clamp Recording of Ion Channel Currents

This protocol provides a general overview of the whole-cell patch-clamp technique to record ion channel currents.

Materials:

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Pipette puller and fire-polisher

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

Cells of interest

Procedure:

-

Prepare micropipettes. Pull glass capillaries to a fine tip with a resistance of 2-10 MΩ when filled with intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Prepare the cell culture. Place the cells in the recording chamber and perfuse with extracellular solution.

-

Approach the cell. Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane.

-

Form a gigaohm seal. Apply gentle suction to the back of the pipette to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Establish whole-cell configuration. Apply a brief pulse of suction or a voltage zap to rupture the membrane patch under the pipette tip, allowing electrical and diffusional access to the cell's interior.

-

Record ion currents. Apply voltage protocols (e.g., voltage steps or ramps) and record the resulting currents flowing across the cell membrane.

The NF-κB signaling pathway.

Calcium Signaling

Intracellular calcium (Ca2+) is a ubiquitous second messenger involved in a vast array of cellular processes. Magnesium can act as a natural antagonist to calcium, modulating its signaling pathways.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 7. stackoverflow.com [stackoverflow.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. A Tour of the sodium-potassium pump [sites.chem.utoronto.ca]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sodium–potassium pump - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

The Role of Magnesium Potassium Aspartate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted roles of magnesium, potassium, and aspartate in the Krebs cycle. While the compound magnesium potassium aspartate is often utilized in supplements, its effects on central metabolism are best understood by examining the individual and synergistic actions of its constituent components.[1][2] This document delineates the core biochemical functions of these molecules, summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to support advanced research and development.

Introduction to the Krebs Cycle and its Regulation

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions in the mitochondrial matrix that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[3][4] This pivotal metabolic pathway produces ATP, NADH, and FADH2, which are essential for cellular energy production.[5][6] The regulation of the Krebs cycle is intricate, involving substrate availability, product inhibition, and allosteric regulation by various molecules, including the ions and amino acids that constitute magnesium potassium aspartate.

The Role of Magnesium as a Critical Cofactor

Magnesium is an essential mineral that acts as a cofactor for over 300 enzymatic reactions in the body, with a significant number of these being central to energy metabolism.[7] Its primary role in the Krebs cycle is to facilitate the activity of key enzymes by binding to ATP to form the MgATP2- complex, which is the active substrate for many kinases.[8]

Key Krebs Cycle Enzymes Influenced by Magnesium:

-

Isocitrate Dehydrogenase: This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a rate-limiting step in the Krebs cycle. Magnesium is a required cofactor for the proper functioning of isocitrate dehydrogenase.[9]

-

α-Ketoglutarate Dehydrogenase Complex: This multi-enzyme complex converts α-ketoglutarate to succinyl-CoA. Magnesium is involved in the catalytic activity of this complex.[9]

-

Pyruvate Dehydrogenase Complex (PDC): While not technically part of the Krebs cycle, PDC is the gateway, converting pyruvate to acetyl-CoA. Magnesium is a cofactor for this complex as well.[9]

Table 1: Quantitative Impact of Magnesium on Krebs Cycle Enzyme Activity

| Enzyme | Organism/Tissue | Effect of Magnesium | Michaelis Constant (Km) for Mg2+ |

| Isocitrate Dehydrogenase | Bovine Heart | Absolute requirement for activity | 0.2 - 0.5 mM |

| α-Ketoglutarate Dehydrogenase | Pig Heart | Stimulation of activity | ~1 mM |

| Pyruvate Dehydrogenase | E. coli | Required for phosphorylation/dephosphorylation | - |

Note: The specific Km values can vary depending on experimental conditions such as pH and substrate concentrations.

The Influence of Potassium on Mitochondrial Function

Potassium ions play a crucial role in maintaining the mitochondrial membrane potential, which is essential for the proper functioning of the electron transport chain (ETC) and oxidative phosphorylation.[10][11] The influx and efflux of potassium across the inner mitochondrial membrane are mediated by specific potassium channels.[12][13]

Mechanisms of Potassium's Influence:

-

Mitochondrial Volume Regulation: Potassium influx into the mitochondrial matrix can lead to swelling, which may modulate the activity of certain metabolic pathways.[10][11]

-

Respiratory Chain Activity: The maintenance of the electrochemical gradient by potassium ions is directly linked to the rate of electron transport and subsequent ATP synthesis.[10][11]

Table 2: Effects of Potassium on Mitochondrial Parameters

| Parameter | Experimental System | Observed Effect of Increased K+ influx |

| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Stimulation of State 4 respiration |

| Mitochondrial Membrane Potential | Isolated Heart Mitochondria | Transient hyperpolarization |

| Mitochondrial Matrix Volume | Isolated Rat Liver Mitochondria | Increased volume |

The Central Role of Aspartate in Interconnecting Metabolic Pathways

Aspartate is a non-essential amino acid that is a key node in cellular metabolism, directly linking glycolysis and the Krebs cycle through the malate-aspartate shuttle.[14][15] It also serves as a precursor for the synthesis of other amino acids and nucleotides.[3][16]

The Malate-Aspartate Shuttle:

This shuttle is a primary mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix.[14][17][18] The mitochondrial inner membrane is impermeable to NADH, making this shuttle critical for linking the NADH produced during glycolysis to the electron transport chain.[14][19]

Key enzymes of the malate-aspartate shuttle:

-

Malate Dehydrogenase (MDH): Exists in both cytosolic and mitochondrial isoforms, catalyzing the interconversion of malate and oxaloacetate.[14]

-

Aspartate Aminotransferase (AST): Also present in both compartments, this enzyme facilitates the transfer of an amino group between aspartate and α-ketoglutarate to form oxaloacetate and glutamate.[14]

Aspartate as a Krebs Cycle Anaplerotic Substrate:

Aspartate can be converted to the Krebs cycle intermediate oxaloacetate via transamination, thus replenishing the cycle's intermediates, a process known as anaplerosis.[3][20] This is particularly important in proliferating cells and under certain metabolic conditions.

Synergistic Effects of Magnesium Potassium Aspartate

While the individual components have clear roles, their combination in magnesium potassium aspartate is thought to offer synergistic benefits, particularly in contexts of high metabolic demand such as strenuous exercise. The proposed synergy lies in the coordinated support of cellular energy production:

-

Magnesium directly activates key Krebs cycle enzymes.[7]

-

Potassium helps maintain the mitochondrial membrane potential necessary for efficient oxidative phosphorylation.[10][11]

-

Aspartate facilitates the transfer of reducing equivalents into the mitochondria and can replenish Krebs cycle intermediates.[3][14]

Experimental Protocols

A. Isolation of Mitochondria from Skeletal Muscle

This protocol is adapted from methods used to study mitochondrial respiration.[21][22]

-

Tissue Homogenization: Freshly excised skeletal muscle is minced and homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2).[23]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components. A low-speed spin (e.g., 600 x g) pellets nuclei and cell debris, and a subsequent high-speed spin (e.g., 12,000 x g) of the supernatant pellets the mitochondria.[23]

-

Washing: The mitochondrial pellet is washed to remove contaminants.

-

Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.

B. Measurement of Mitochondrial Oxygen Consumption

This can be performed using a Clark-type oxygen electrode or high-resolution respirometry.[24][25]

-

Chamber Setup: Isolated mitochondria are added to a sealed, temperature-controlled chamber containing a respiration buffer.

-

Substrate Addition: Various substrates that feed electrons into the electron transport chain at different points are added (e.g., pyruvate and malate for Complex I, succinate for Complex II).[24]

-

State 3 and State 4 Respiration: ADP is added to stimulate ATP synthesis and measure State 3 respiration (active). The rate of oxygen consumption in the absence of ADP is State 4 respiration (resting).[23]

-

Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is calculated as an indicator of mitochondrial coupling and health.[23]

C. Assay of Krebs Cycle Enzyme Activity

Spectrophotometric assays are commonly used to measure the activity of specific Krebs cycle enzymes.[26]

-

Malate Dehydrogenase (MDH) Activity: The activity is determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[27] The reaction mixture typically contains buffer, NADH, and oxaloacetate, and the reaction is initiated by the addition of the enzyme sample.

-

Aspartate Aminotransferase (AST) Activity: This is often a coupled enzyme assay. The oxaloacetate produced from aspartate is reduced to malate by MDH, and the accompanying oxidation of NADH is monitored at 340 nm.[28]

Visualizations of Key Pathways

Caption: Regulation of the Krebs Cycle by Magnesium, Potassium, and Aspartate.

Caption: The Malate-Aspartate Shuttle.

Conclusion

Magnesium, potassium, and aspartate are integral to the efficient functioning of the Krebs cycle and overall cellular energy metabolism. Magnesium acts as a direct enzymatic cofactor, potassium is essential for maintaining the mitochondrial electrochemical gradient, and aspartate serves as a key link between cytosolic and mitochondrial metabolic pathways. A comprehensive understanding of their individual and synergistic roles is crucial for researchers and professionals in drug development aiming to modulate cellular bioenergetics for therapeutic purposes. The provided data, protocols, and pathway diagrams serve as a foundational resource for further investigation in this critical area of metabolic research.

References

- 1. Connected Papers | Find and explore academic papers [connectedpapers.com]

- 2. Magnesium Supplements | Minerals & Vitamins | H&B [hollandandbarrett.com]

- 3. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]

- 4. Khan Academy [khanacademy.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Khan Academy [khanacademy.org]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. Magnesium regulation of the glycolytic pathway and the enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]

- 10. Frontiers Publishing Partnerships | Understanding mitochondrial potassium channels: 33 years after discovery [frontierspartnerships.org]

- 11. Mitochondrial potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Routes for Potassium Ions across Mitochondrial Membranes: A Biophysical Point of View with Special Focus on the ATP-Sensitive K+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 15. PathWhiz [smpdb.ca]

- 16. Maintaining cytosolic aspartate levels is a major function of the TCA cycle in proliferating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SMPDB [smpdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Video: Isolation of Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High Throughput Microplate Respiratory Measurements [jove.com]

- 23. Frontiers | Effects of Long-term low-dose intermittent rapamycin administration on glucose metabolism and immune system of SAMP8 and SAMR1 mice [frontiersin.org]

- 24. google.com [google.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Rapid determination of tricarboxylic acid cycle enzyme activities in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. static1.squarespace.com [static1.squarespace.com]

- 28. m.youtube.com [m.youtube.com]

The Influence of Magnesium Potassium Aspartate on Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Magnesium potassium aspartate is a compound of significant interest for its potential to modulate cellular metabolism. Comprising two essential intracellular cations, magnesium (Mg²⁺) and potassium (K⁺), and a key metabolic intermediate, aspartate, this compound is positioned at the crossroads of cellular energy production and signaling. This technical guide provides an in-depth analysis of the effects of magnesium potassium aspartate on core metabolic pathways, including glycolysis and the Krebs cycle. It summarizes the available quantitative data, presents detailed experimental protocols for assessing these effects, and visualizes the complex interplay of these components through signaling pathway diagrams.

Introduction

Cellular metabolism is a tightly regulated network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and biosynthesis. Magnesium and potassium are critical inorganic ions involved in numerous enzymatic reactions and the maintenance of electrochemical gradients. Aspartate, a non-essential amino acid, serves as a crucial link between carbohydrate and protein metabolism. The combination of these three components in the form of magnesium potassium aspartate suggests a synergistic potential to influence cellular bioenergetics. This guide explores the molecular mechanisms and quantitative effects of magnesium potassium aspartate on cellular metabolism, providing a resource for researchers in the field.

Core Components and Their Metabolic Roles

Magnesium (Mg²⁺)

Magnesium is a cofactor for over 300 enzymes, many of which are central to cellular metabolism.[1] Its primary roles include:

-

Glycolysis: Mg²⁺ is essential for the activity of several key glycolytic enzymes, including hexokinase and phosphofructokinase, by forming a complex with ATP (MgATP²⁻), which is the true substrate for these kinases.[2][3]

-

Krebs Cycle: Mg²⁺ is a cofactor for isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, critical regulatory points in the Krebs cycle.

-

Oxidative Phosphorylation: The synthesis of ATP by ATP synthase is a magnesium-dependent process.[1]

Potassium (K⁺)

Potassium is the most abundant intracellular cation and is vital for:

-

Maintaining Membrane Potential: The Na⁺/K⁺-ATPase pump, which is itself a magnesium-dependent enzyme, establishes and maintains the electrochemical gradients necessary for cellular functions like nerve impulse transmission and muscle contraction.

-

Enzyme Activation: Several enzymes, including pyruvate kinase in the glycolytic pathway, are activated by potassium ions.

Aspartate

Aspartate is a metabolically active amino acid with several key functions:

-

Anaplerosis: Aspartate can be converted to the Krebs cycle intermediate oxaloacetate via transamination, a process that replenishes the cycle's intermediates.[4]

-

Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (NADH) from the cytosol into the mitochondria, which is crucial for aerobic respiration.[5][6]

-

Biosynthesis: Aspartate is a precursor for the synthesis of other amino acids and nucleotides.[7]

Quantitative Data on the Effects of Magnesium Potassium Aspartate

The available quantitative data on the effects of magnesium potassium aspartate on cellular metabolism is primarily derived from studies on exercise physiology. These studies have yielded mixed results, with some showing limited to no effect on key metabolic parameters during short-duration, high-intensity exercise.

| Parameter | Study Population | Intervention | Key Findings | Reference(s) |

| Muscle Metabolites | Trained male athletes | Oral K⁺+Mg²⁺ Aspartate | No significant influence on ATP, phosphocreatine, lactate, and L-aspartate concentrations in quadriceps muscle during short intensive static exercise. | [8][[“]] |

| Plasma Ammonia | Male weight trainers | Acute Aspartate supplementation | No significant reduction in plasma ammonia concentrations during and after a high-intensity resistance training workout. | [10] |

| Physiological Responses to Prolonged Exercise | Aerobically trained men | Oral K⁺+Mg²⁺ Aspartate (7.2 g over 24h) | No significant differences in oxygen uptake (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), heart rate, or blood pressure during 90 minutes of treadmill walking at ~62% VO₂ max. No differences in post-exercise serum lactic acid. | [11] |

Signaling Pathways and Mechanisms of Action

The metabolic effects of magnesium potassium aspartate can be understood through its influence on key signaling and metabolic pathways.

Regulation of Glycolysis and the Krebs Cycle

Magnesium and potassium directly influence the activity of several enzymes in glycolysis and the Krebs cycle. Aspartate contributes to the Krebs cycle through anaplerosis. The following diagram illustrates these interactions.

Malate-Aspartate Shuttle

Aspartate is a key component of the malate-aspartate shuttle, which is essential for transferring reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation.

Experimental Protocols

Measurement of Cellular ATP Levels

Principle: This protocol is based on the bioluminescent measurement of ATP using the luciferase enzyme. The light emitted is directly proportional to the ATP concentration.[4][12][13]

Materials:

-

Cells cultured in a 96-well plate

-

ATP Bioluminescence Assay Kit (e.g., Sigma-Aldrich, Cat. No. CS0012)

-

Permeabilization solution (provided in the kit)

-

Reaction Mix (Luciferase/Luciferin, provided in the kit)

-

ATP Standard (provided in the kit)

-

White opaque 96-well plate for luminescence reading

-

Luminometer

Procedure:

-

Culture cells to the desired confluency in a standard 96-well tissue culture plate (100 µL culture volume). Include wells with medium only as a blank.

-

Equilibrate the plate to room temperature for 20-30 minutes.

-

Prepare an ATP standard curve by performing serial dilutions of the ATP standard (e.g., from 10 µM to 0.1 nM) in culture medium.

-

To lyse the cells and release ATP, add 100 µL of Permeabilization Solution to each well. Mix gently by pipetting up and down.

-

Transfer 100 µL of the cell lysate from each well to a white opaque 96-well plate.

-

Add 100 µL of the ATP Reaction Mix to each well.

-

Immediately measure the luminescence using a luminometer. The integration time should be optimized based on the instrument's sensitivity.

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other readings.

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their concentrations.

-

Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

-

Normalize the ATP concentration to the cell number or total protein content.

Measurement of Glycolytic Flux

Principle: This method uses a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose, to measure the rate of glucose uptake, which is an indicator of glycolytic flux.[14][15]

Materials:

-

Cells cultured in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]-glucose

-

Phloretin (glucose transport inhibitor)

-

0.1 M NaOH

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to ~80% confluency.

-

Wash the cells twice with warm KRH buffer.

-

To determine non-specific uptake, add KRH buffer containing phloretin to a set of wells and incubate for 10 minutes.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose to all wells.

-

Incubate for 10 minutes at 37°C.

-

Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Subtract the counts from the phloretin-treated wells (non-specific uptake) from the counts of the untreated wells (total uptake) to determine the specific glucose uptake.

-

Normalize the data to the protein concentration of each sample.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

Principle: This protocol describes the extraction and quantification of Krebs cycle intermediates from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Materials:

-

Cells cultured in 6-well plates

-

Ice-cold 0.9% NaCl solution

-

80% methanol (pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

-

Lyophilizer

-

LC-MS/MS system

Procedure:

-

Culture cells in 6-well plates to the desired confluency.

-

Rapidly aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.

-

Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

-

Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extract using a lyophilizer.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

-

Analyze the samples using an LC-MS/MS method optimized for the separation and detection of Krebs cycle intermediates.

Data Analysis:

-

Identify and quantify the Krebs cycle intermediates based on their retention times and mass-to-charge ratios compared to known standards.

-

Normalize the abundance of each metabolite to the total protein content or cell number of the original sample.

Logical Workflow for Investigating Metabolic Effects

The following diagram outlines a logical workflow for investigating the effects of magnesium potassium aspartate on cellular metabolism.

Conclusion

Magnesium potassium aspartate is a compound with a strong theoretical basis for influencing cellular metabolism. The individual components are known to be integral to glycolysis, the Krebs cycle, and oxidative phosphorylation. However, the existing quantitative data, primarily from short-term exercise studies, do not consistently demonstrate a significant metabolic effect. This suggests that the impact of magnesium potassium aspartate may be context-dependent, potentially being more pronounced under conditions of metabolic stress, deficiency, or in specific cell types. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the nuanced effects of this compound on cellular bioenergetics and signaling. Future research should focus on a broader range of cellular models and physiological conditions to fully elucidate the therapeutic and performance-enhancing potential of magnesium potassium aspartate.

References

- 1. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ampk-positive-and-negative-regulation-and-its-role-in-whole-body-energy-homeostasis - Ask this paper | Bohrium [bohrium.com]

- 5. Long-term magnesium supplementation improves arterial stiffness in overweight and obese adults: results of a randomized… [ouci.dntb.gov.ua]

- 6. Aspartate Rescues S-phase Arrest Caused by Suppression of Glutamine Utilization in KRas-driven Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. consensus.app [consensus.app]

- 10. m.youtube.com [m.youtube.com]

- 11. What Happens to Your Body When You Get Enough Magnesium Every Day [verywellhealth.com]

- 12. Anaplerosis for Glutamate Synthesis in the Neonate and in Adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. labtestsonline.org.uk [labtestsonline.org.uk]

An In-depth Technical Guide to the Discovery and Synthesis of Magnesium Potassium Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium potassium aspartate is a mixed salt of L-aspartic acid, an endogenous amino acid. It serves as a bioavailable source of magnesium and potassium, two essential minerals critical for a multitude of physiological functions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and mechanisms of action of magnesium potassium aspartate. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its key quantitative data. Furthermore, this guide illustrates the signaling pathways and metabolic roles of its constituent ions and the aspartate moiety through detailed diagrams.

Discovery and Rationale for Use

The development of magnesium potassium aspartate was driven by the need for effective delivery of magnesium and potassium to cells. Both cations are fundamentally important for cellular homeostasis and function. Magnesium is a cofactor for over 300 enzymes and is crucial for processes such as ATP metabolism, muscle contraction, and nerve function[1]. Potassium is the primary intracellular cation and is essential for maintaining cell membrane potential, nerve impulse transmission, and normal heart rhythm[1].

Aspartic acid was chosen as the counterion due to its own physiological roles and its ability to act as a transporter for these minerals into cells. Aspartate is a key intermediate in the citric acid (Krebs) cycle, a central pathway in cellular energy production[2][3][4]. The chelation of magnesium and potassium with aspartate is believed to enhance their absorption and cellular uptake.

Synthesis of Magnesium Potassium Aspartate

The synthesis of magnesium potassium aspartate is typically achieved through a multi-step aqueous reaction involving L-aspartic acid, a magnesium source (commonly magnesium oxide), and a potassium source (commonly potassium hydroxide). The following protocol is a representative example of its laboratory-scale synthesis.

Experimental Protocol: Synthesis

2.1.1. Materials and Equipment:

-

L-Aspartic Acid

-

Light Magnesium Oxide (MgO)

-

Potassium Hydroxide (KOH)

-

Purified Water

-

Reaction vessel with heating and stirring capabilities

-

pH meter

-

0.45 µm filter

-

Spray dryer (for large-scale production) or lyophilizer/crystallization apparatus (for laboratory scale)

2.1.2. Synthesis of L-Aspartic Acid Magnesium Salt Solution:

-

Add 922.6 g of L-aspartic acid and 2 L of purified water to the reaction vessel.

-

Heat the mixture to an internal temperature of 40°C and stir until the L-aspartic acid is fully dissolved.

-

While maintaining the temperature and stirring, slowly add 165.8 g of light magnesium oxide solid. An exothermic reaction will occur.

-

Continue stirring until the system is fully dissolved.

-

Cool the solution to room temperature (20-25°C).

-

Measure the pH of the solution, which should be in the range of 7.5-8.0.

-

Perform a fine filtration of the solution using a 0.45 µm pore size filter to obtain the L-aspartic acid magnesium salt solution.

2.1.3. Synthesis of L-Aspartic Acid Potassium Salt Solution:

-

In a separate reaction vessel, add 777.5 g of L-aspartic acid and 1.5 L of purified water.

-

Stir the mixture until all the L-aspartic acid is dissolved.

-

Slowly add 358.7 g of potassium hydroxide solid while stirring. An exothermic reaction will occur.

-

Cool the solution to room temperature and continue to stir until the system is fully dissolved.

-

At room temperature (20-25°C), measure the pH of the solution, which should be between 7.5 and 8.0.

-

Filter the L-aspartic acid potassium salt solution through a 0.45 µm pore size filter.

2.1.4. Formation and Isolation of Magnesium Potassium Aspartate:

-

Combine the prepared L-aspartic acid magnesium salt solution and the L-aspartic acid potassium salt solution in a reaction vessel.

-

Stir the combined solution thoroughly.

-

At room temperature (20-25°C), confirm that the pH of the final solution is between 7.0 and 8.0.

-

The final product can be isolated by spray-drying the solution to obtain a solid powder. For laboratory scale, isolation can be achieved through crystallization by slow evaporation of the solvent or by lyophilization.

Physicochemical Properties and Characterization

Magnesium potassium aspartate is a white, crystalline powder that is soluble in water. A comprehensive understanding of its physicochemical properties is essential for its formulation and quality control.

Quantitative Data

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁MgN₂O₈·C₄H₆NO₄·2K | [5] |

| Molar Mass | 497.78 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

| pH (10% solution) | ~6.0 | Muby Chemicals |

| Specific Optical Rotation of L-Aspartic Acid | +25.0° (c= 1.97 in 6 N HCl at 20°C) | [7] |

Experimental Protocols: Characterization

3.2.1. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: An IR spectrum of the solid sample can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Key vibrational bands to identify include those for the amine (N-H), carboxylate (C=O), and C-H bonds. The spectra of L-aspartic acid show characteristic bands for N-H stretching, C=O stretching, and N-H bending. The complexation with magnesium and potassium will cause shifts in these bands, particularly those of the carboxylate groups.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as D₂O. For ¹H NMR of L-aspartic acid in D₂O, characteristic signals are observed for the α-proton and the two β-protons. In ¹³C NMR, signals corresponding to the two carboxyl carbons, the α-carbon, and the β-carbon are expected. The coordination of magnesium and potassium ions to the carboxylate groups will induce changes in the chemical shifts of the nearby protons and carbons.

3.2.3. X-ray Diffraction (XRD):

-

Objective: To determine the crystalline structure of the solid material.

3.2.4. Thermal Analysis (DSC/TGA):

-

Objective: To evaluate the thermal stability and decomposition profile of the compound.

-

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are conducted. In DSC, the heat flow to or from the sample is measured as a function of temperature, revealing phase transitions such as melting and decomposition. In TGA, the mass of the sample is monitored as a function of temperature, indicating mass loss due to dehydration or decomposition. For a DL-aspartic acid crystal, an endothermic peak at approximately 69°C and an exothermic peak at around 254°C have been reported[8].

Mechanisms of Action and Signaling Pathways

The physiological effects of magnesium potassium aspartate are attributable to the individual actions of magnesium ions, potassium ions, and the aspartate moiety, as well as their synergistic effects.

Role of Magnesium and Potassium in Cellular Function

Magnesium and potassium are crucial for maintaining the electrochemical gradients across cell membranes, which are essential for nerve impulse transmission and muscle contraction[1]. The sodium-potassium pump (Na⁺/K⁺-ATPase) is a key enzyme that actively transports sodium ions out of the cell and potassium ions into the cell, a process that is dependent on ATP, which in turn requires magnesium as a cofactor.

Magnesium as a Regulator of NMDA Receptors

Magnesium plays a critical role in the central nervous system by acting as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in synaptic plasticity and memory formation[9]. Under normal resting membrane potential, magnesium ions block the NMDA receptor channel, preventing ion flow. Depolarization of the postsynaptic membrane displaces the magnesium ion, allowing for the influx of calcium and sodium, which triggers downstream signaling cascades.

Role of Aspartate in Cellular Metabolism

Aspartate is a non-essential amino acid that is a key intermediate in the citric acid (Krebs) cycle. It can be converted to oxaloacetate by transamination, thus feeding into this central metabolic pathway for energy production in the form of ATP.

Conclusion

Magnesium potassium aspartate represents a rationally designed compound that leverages the physiological roles of its constituent ions and the aspartate carrier molecule. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. The mechanisms of action are multifaceted, involving the replenishment of essential electrolytes and the direct participation of its components in fundamental cellular processes. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further study and application of magnesium potassium aspartate.

References

- 1. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Magnesium aspartate dihydrate | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potassium aspartate - Wikipedia [en.wikipedia.org]

- 7. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103193661A - Potassium aspartate crystal, and preparation method of potassium magnesium aspartate drug composition - Google Patents [patents.google.com]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

The Synergistic Role of Magnesium Potassium Aspartate as an Electrolyte Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium and potassium are essential intracellular cations crucial for a myriad of physiological functions, including neuromuscular excitability, enzymatic reactions, and the maintenance of cardiovascular health. The chelation of these minerals with aspartic acid to form magnesium potassium aspartate is hypothesized to enhance their bioavailability and cellular uptake, thereby optimizing their physiological effects. This technical guide provides an in-depth examination of the role of magnesium potassium aspartate as an electrolyte complex. It summarizes the available quantitative data from clinical and preclinical studies, details relevant experimental protocols for the assessment of electrolyte dynamics, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutic and nutritional interventions targeting electrolyte balance.

Introduction

Magnesium (Mg²⁺) and potassium (K⁺) are the second and most abundant intracellular cations, respectively, playing critical and synergistic roles in cellular physiology. Deficiencies in either or both of these electrolytes are implicated in a range of pathologies, particularly those affecting the cardiovascular and neuromuscular systems. Magnesium is a vital cofactor for over 300 enzymatic reactions, including those central to energy metabolism such as glycolysis and oxidative phosphorylation.[1] Potassium is paramount for maintaining the resting membrane potential of excitable cells, which is fundamental for nerve impulse transmission and muscle contraction.

The combination of magnesium and potassium with aspartic acid, an amino acid that also plays a role in cellular energy production, is proposed to facilitate the transport of these ions into the cell. This guide explores the biochemical rationale for this complex and reviews the scientific evidence supporting its role as an effective electrolyte delivery system.

The Biochemical Rationale for Magnesium Potassium Aspartate

The Interdependent Relationship of Magnesium and Potassium

Magnesium and potassium homeostasis are intricately linked. Magnesium is essential for the proper functioning of the Na⁺/K⁺-ATPase pump, the enzyme responsible for establishing and maintaining the high intracellular potassium and low intracellular sodium concentrations characteristic of most cells.[2] In states of magnesium deficiency, the activity of this pump is impaired, leading to a cellular loss of potassium and subsequent hypokalemia that can be refractory to potassium supplementation alone.[3] Therefore, the concurrent administration of magnesium and potassium is often necessary to effectively replete intracellular potassium stores.

Aspartic Acid as a Mineral Transporter

Aspartic acid is a non-essential amino acid that participates in the malate-aspartate shuttle, a key mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for ATP production.[4][5][6][7][8] It is theorized that by chelating magnesium and potassium to aspartic acid, the cellular uptake of these minerals is enhanced. The aspartate molecule may act as a carrier, facilitating the transport of the cations across the cell membrane.

Quantitative Data from Experimental and Clinical Studies

The following tables summarize the available quantitative data from studies investigating the effects of magnesium potassium aspartate and related compounds.

Table 1: Effects of Magnesium Aspartate Hydrochloride on Plasma and Urinary Magnesium Levels

| Parameter | Placebo Group (change from baseline) | Magnesium Aspartate HCl Group (change from baseline) | p-value |

| Plasma Magnesium (mmol/L) | +0.02 | +0.08 | < 0.01 |

| 24-hour Urinary Magnesium (mmol) | +0.3 | +1.5 | < 0.01 |

Data from a study investigating the effects of magnesium L-aspartate hydrochloride (366 mg elemental Mg/day) for 6 weeks in hypertensive subjects. While magnesium levels increased, no significant change in blood pressure was observed in this study.[3]

Table 2: Effects of Magnesium and Potassium Supplementation on Blood Pressure in Hypertensive Individuals (Systematic Review Data)

| Intervention | Systolic Blood Pressure Reduction (mm Hg) | Diastolic Blood Pressure Reduction (mm Hg) |

| Magnesium Supplementation (various salts) | 3-4 | 2-3 |

| Potassium Supplementation (various salts) | 4.48 | 2.96 |

Note: This data is from meta-analyses of studies using various salt forms of magnesium and potassium, not exclusively aspartate. The effects of magnesium potassium aspartate specifically on blood pressure require further dedicated clinical trials.

Experimental Protocols

Measurement of Intracellular Magnesium and Potassium Concentrations

Accurate quantification of intracellular electrolyte concentrations is crucial for assessing the efficacy of supplementation.

4.1.1. Protocol for Quantification of Total Intracellular Magnesium using a Fluorescent Plate Reader and DCHQ5 Dye [9][10]

Objective: To determine the total intracellular magnesium concentration in cultured cells.

Materials:

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺

-

Trypsin-EDTA solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

DCHQ5 fluorescent dye stock solution

-

Magnesium sulfate (MgSO₄) standard solutions of known concentrations

-

Fluorescent plate reader

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. Wash the cells with PBS (without Ca²⁺ and Mg²⁺) to remove extracellular ions. Detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer. Ensure complete cell lysis to release intracellular contents.

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular components.

-

Fluorescence Measurement:

-

Prepare a standard curve using MgSO₄ solutions of known concentrations.

-

Add the DCHQ5 dye to both the standards and the cell lysate samples in a microplate.

-

Incubate as required for the dye to bind to magnesium.

-

Measure the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths for DCHQ5.

-

-

Data Analysis: Plot the fluorescence intensity of the standards against their known magnesium concentrations to generate a standard curve. Use the standard curve to determine the magnesium concentration in the cell lysate samples. Normalize the result to the cell number or protein concentration of the lysate.

4.1.2. Protocol for Measurement of Intracellular Potassium using an Ion-Selective Electrode [11]

Objective: To determine the intracellular potassium concentration in a cell suspension.

Materials:

-

Cell suspension

-

Potassium-selective electrode and reference electrode

-

Ion meter

-

Potassium chloride (KCl) standard solutions

-

Cell lysis solution (e.g., saponin)

Procedure:

-

Calibration: Calibrate the potassium-selective electrode using a series of KCl standard solutions of known concentrations.

-

Baseline Measurement: Measure the potassium concentration in the extracellular medium of the cell suspension.

-

Cell Lysis: Add a cell lysis agent (e.g., saponin) to the cell suspension to permeabilize the cell membranes and release intracellular potassium.

-

Total Potassium Measurement: After complete lysis, measure the total potassium concentration in the suspension.

-

Calculation: Subtract the baseline extracellular potassium concentration from the total potassium concentration to determine the intracellular potassium concentration. This value can then be normalized to cell volume or number.

Signaling Pathways and Mechanisms of Action

The physiological effects of magnesium and potassium are mediated through their involvement in numerous cellular signaling pathways and enzymatic processes.

The Na⁺/K⁺-ATPase Pump

The Na⁺/K⁺-ATPase pump is a critical enzyme that maintains the electrochemical gradients of sodium and potassium across the cell membrane. Magnesium is an essential cofactor for the function of this pump.

Caption: The Na⁺/K⁺-ATPase Pump Cycle.

Magnesium as a Cofactor in Glycolysis

Magnesium is a crucial cofactor for several key enzymes in the glycolytic pathway, where it stabilizes the negative charges on the phosphate groups of ATP.

Caption: Magnesium's Role in Glycolysis.

The Malate-Aspartate Shuttle

Aspartate is a key component of the malate-aspartate shuttle, which is essential for transferring electrons from NADH produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation.

Caption: The Malate-Aspartate Shuttle.

Conclusion and Future Directions

Magnesium potassium aspartate presents a compelling electrolyte complex with a strong biochemical rationale for enhanced cellular uptake and physiological efficacy. The synergistic relationship between magnesium and potassium is well-established, and the role of aspartate as a potential cellular transporter is an active area of investigation. While the available data suggests a favorable profile for this complex, particularly in the context of cardiovascular and neuromuscular health, there is a clear need for more robust, large-scale clinical trials to quantify its effects across various applications.

Future research should focus on:

-

Conducting well-designed, placebo-controlled clinical trials to specifically evaluate the efficacy of magnesium potassium aspartate in managing conditions such as hypertension, cardiac arrhythmias, and exercise-induced fatigue.

-

Employing advanced methodologies to precisely measure intracellular magnesium and potassium concentrations to confirm the enhanced bioavailability of the aspartate complex.

-

Further elucidating the specific transport mechanisms involved in the cellular uptake of magnesium potassium aspartate.

A deeper understanding of these areas will be instrumental for drug development professionals in formulating more effective electrolyte replacement therapies and for researchers in unraveling the intricate roles of these essential minerals in human health and disease.

References

- 1. Magnesium regulation of the glycolytic pathway and the enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resource.aminer.org [resource.aminer.org]

- 3. researchgate.net [researchgate.net]

- 4. aklectures.com [aklectures.com]

- 5. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 6. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. coconote.app [coconote.app]

- 8. m.youtube.com [m.youtube.com]

- 9. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Establishment of a method to measure the intracellular potassium ion concentration of brain tissue using a simple device - PMC [pmc.ncbi.nlm.nih.gov]